Bis(cyclopentadienyl)tungsten dihydride
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Overview
Description
Bis(cyclopentadienyl)tungsten dihydride: is an organometallic compound with the formula C₁₀H₁₂W It is a member of the metallocene family, characterized by the presence of two cyclopentadienyl (Cp) ligands bound to a central tungsten atom, along with two hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)tungsten dihydride can be synthesized through several methods. One common approach involves the reaction of tungsten hexachloride with cyclopentadienyl sodium, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(cyclopentadienyl)tungsten dihydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced further to form lower oxidation state tungsten compounds.
Substitution: The hydrogen atoms can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halides and alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Tungsten oxides.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Various substituted tungsten compounds.
Scientific Research Applications
Bis(cyclopentadienyl)tungsten dihydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(cyclopentadienyl)tungsten dihydride involves its ability to coordinate with various substrates through its tungsten center. The cyclopentadienyl ligands provide stability, while the tungsten atom can participate in various chemical reactions. The compound can interact with molecular targets, such as enzymes and proteins, through coordination bonds, influencing their activity and function .
Comparison with Similar Compounds
- Bis(cyclopentadienyl)molybdenum dihydride
- Bis(cyclopentadienyl)chromium dihydride
- Bis(cyclopentadienyl)ruthenium dihydride
Comparison: Bis(cyclopentadienyl)tungsten dihydride is unique due to the presence of tungsten, which imparts distinct chemical properties compared to its molybdenum, chromium, and ruthenium counterparts. Tungsten’s higher atomic weight and different electronic configuration result in variations in reactivity and stability .
Properties
Molecular Formula |
C10H12W-2 |
---|---|
Molecular Weight |
316.04 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;hydride;tungsten(2+) |
InChI |
InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+2;2*-1 |
InChI Key |
YXWCPJISFIYUQB-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2] |
Origin of Product |
United States |
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